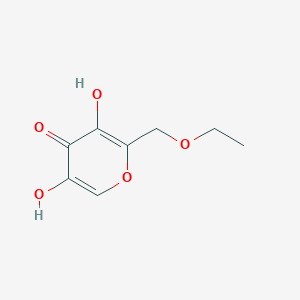

2-(ethoxymethyl)-3,5-dihydroxypyran-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(ethoxymethyl)-3,5-dihydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-2-12-4-6-8(11)7(10)5(9)3-13-6/h3,9,11H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAONCHXNZRCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C(=O)C(=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149966 | |

| Record name | Argutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112242-42-9 | |

| Record name | Argutone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112242429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Spectroscopic and Analytical Characterization of 2 Ethoxymethyl 3,5 Dihydroxypyran 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the covalent framework and stereochemistry of 2-(ethoxymethyl)-3,5-dihydroxypyran-4-one can be assembled.

The structural backbone of this compound is determined by assigning the chemical shifts of all proton and carbon atoms and establishing their connectivity.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons of the pyranone ring, the ethoxymethyl side chain, and the hydroxyl groups. The ethoxy group would present as a characteristic triplet (for the -CH₃) and a quartet (for the -O-CH₂-), while the protons on the pyranone ring would appear as multiplets, with their specific splitting patterns revealing adjacent proton relationships.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this molecule would be expected to show signals corresponding to the carbonyl carbon (C-4), olefinic carbons (C-5 and C-6, though C-5 is hydroxylated), carbons bearing hydroxyl groups (C-3 and C-5), the carbon attached to the ring oxygen (C-2), and the carbons of the ethoxymethyl substituent.

2D NMR: To definitively link these signals, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton network within the pyranone ring and the ethyl group of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is crucial for connecting the different fragments of the molecule, for instance, linking the ethoxymethyl protons to the C-2 carbon of the pyranone ring and establishing the position of the carbonyl group relative to the ring protons.

Predicted NMR Data for this compound (Note: These are predicted values based on chemical structure and data from similar compounds. Actual experimental values may vary.)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 2 | ~4.5-4.7 (dd) | ~75-80 | C-3, C-6 (if applicable), C-4, C-7 |

| 3 | ~4.2-4.4 (m) | ~65-70 | C-2, C-4, C-5 |

| 5-OH | Broad singlet | - | C-4, C-5, C-6 |

| 3-OH | Broad singlet | - | C-2, C-3, C-4 |

| 6 | ~5.3-5.5 (s) | ~100-105 | C-2, C-4, C-5 |

| 7 | ~3.8-4.0 (d) | ~70-75 | C-2, C-8 |

| 8 | ~3.5-3.7 (q) | ~65-70 | C-7, C-9 |

| 9 | ~1.1-1.3 (t) | ~15-18 | C-8 |

| C-4 | - | ~190-200 | - |

| C-5 | - | ~170-175 | - |

The dihydropyranone ring is not planar and can adopt several conformations, such as chair, boat, or skew-boat forms. Conformational analysis using NMR typically involves measuring the three-bond proton-proton coupling constants (³JHH) for the protons on the saturated part of the ring (C-2 and C-3). The magnitude of these coupling constants, as described by the Karplus equation, is dependent on the dihedral angle between the coupled protons. By analyzing these values, the preferred ring conformation and the relative orientation (axial or equatorial) of the substituents can be determined, providing a detailed three-dimensional picture of the molecule in solution.

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry measures the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the parent ion. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₂O₅.

Molecular Formula and Exact Mass

| Property | Value |

| Molecular Formula | C₈H₁₂O₅ |

| Monoisotopic Mass | 188.0685 u |

| Average Mass | 188.177 u |

An experimental HRMS measurement of the molecular ion [M+H]⁺ at m/z 189.0758 ± 0.0005 would unequivocally confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, key fragmentation pathways would likely involve:

Loss of the ethoxymethyl side chain: Cleavage of the C2-C7 bond could result in the loss of an ethoxymethyl radical (•CH₂OCH₂CH₃) or a neutral ethoxymethanol molecule after rearrangement.

Loss of water: The presence of two hydroxyl groups makes the neutral loss of one or more water molecules (18 Da) a highly probable fragmentation pathway.

Ring cleavage: Decarbonylation (loss of CO, 28 Da) or other characteristic retro-Diels-Alder fragmentations of the pyranone ring can provide further structural confirmation.

Cleavage of the ethyl group: Fragmentation within the side chain, such as the loss of an ethyl radical (•CH₂CH₃, 29 Da), is also possible.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of particular functional groups, making these methods ideal for functional group identification.

The key functional groups in this compound would produce characteristic signals in the IR and Raman spectra.

Predicted Vibrational Frequencies

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3500-3200 (broad) | 3500-3200 (weak) |

| C-H (Alkane) | Stretching | 2980-2850 | 2980-2850 |

| C=O (Ketone) | Stretching | 1730-1710 | 1730-1710 |

| C=C (Alkene) | Stretching | 1680-1620 | 1680-1620 (strong) |

| C-O-C (Ether) | Asymmetric Stretching | 1150-1085 | Weak |

| C-O (Alcohol) | Stretching | 1260-1050 | Weak |

The presence of a strong, broad absorption band in the 3500-3200 cm⁻¹ region of the IR spectrum would confirm the hydroxyl groups. A strong absorption around 1720 cm⁻¹ would indicate the carbonyl group of the pyran-4-one ring. The region between 1260-1050 cm⁻¹ would show characteristic C-O stretching vibrations from the alcohol and ether functionalities. Raman spectroscopy would be particularly useful for observing the C=C double bond, which typically gives a strong signal.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. The purity of this compound would be rigorously assessed using methods such as Gas Chromatography–Mass Spectrometry (GC-MS) and Liquid Chromatography–Mass Spectrometry (LC-MS).

Gas Chromatography–Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, a sample would be vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, would transport the vaporized sample through a capillary column. The separation of the compound from any impurities would be based on its volatility and interaction with the stationary phase of the column.

Following separation, the eluted compound would enter the mass spectrometer, where it would be ionized, typically by electron impact. The resulting ions would then be separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. This spectrum would be used to confirm the identity of this compound and to identify any volatile impurities.

Hypothetical GC-MS Data Table for this compound:

| Parameter | Value |

| Column Type | HP-5MS |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Initial Oven Temperature | 70 °C |

| Final Oven Temperature | 250 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range (m/z) | 50-500 |

Liquid Chromatography–Mass Spectrometry (LC-MS)

LC-MS is a complementary technique to GC-MS, particularly well-suited for the analysis of less volatile or thermally labile compounds. In this method, a liquid sample of this compound would be injected into a high-performance liquid chromatography (HPLC) system. The compound would be separated from non-volatile impurities based on its interactions with the stationary and mobile phases.

The eluent from the HPLC would then be introduced into the mass spectrometer. An electrospray ionization (ESI) source would be commonly employed to generate ions from the compound in the liquid phase. The mass analyzer would then separate these ions based on their mass-to-charge ratio, providing molecular weight information and structural data. LC-MS is crucial for assessing the purity of the compound with respect to non-volatile contaminants.

Hypothetical LC-MS Data Table for this compound:

| Parameter | Value |

| Column Type | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI) |

| Polarity | Positive and Negative |

| Mass Range (m/z) | 100-1000 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Assessment (if applicable)

Should this compound be a chiral compound, meaning it possesses non-superimposable mirror images (enantiomers), Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy would be essential for its stereochemical characterization.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the secondary structure of the molecule and can be used to determine the enantiomeric excess of a sample.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to identify and quantify enantiomers. Together, these techniques are vital for confirming the stereochemical purity of a chiral compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

For a chiral compound, X-ray crystallography can also be used to determine its absolute configuration, which is the precise spatial arrangement of its atoms. This is achieved through the analysis of the anomalous dispersion of X-rays by the atoms in the crystal. The resulting structural data would be invaluable for understanding the compound's chemical and biological properties.

Hypothetical X-ray Crystallography Data Table for this compound:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| Resolution | 1.0 Å |

| R-factor | < 0.05 |

Mechanistic Investigations of 2 Ethoxymethyl 3,5 Dihydroxypyran 4 One Reactivity and Formation Pathways

Elucidation of Formation Mechanisms in Complex Matrices (Drawing Parallels with Maillard Reaction Products)

The formation of 2-(ethoxymethyl)-3,5-dihydroxypyran-4-one in complex food matrices is believed to follow pathways analogous to those of other key Maillard reaction products (MRPs), such as the well-studied compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP). researchgate.netnih.gov The Maillard reaction, a form of non-enzymatic browning, involves a complex cascade of reactions initiated between the carbonyl group of a reducing sugar and the amino group of an amino acid or protein. researchgate.net

The formation of the pyranone ring system is a critical step that occurs during the intermediate stages of the Maillard reaction. nih.gov Drawing parallels with DDMP, the pathway likely involves the degradation of Amadori or Heyns rearrangement products. nih.gov A crucial determinant in the formation of these pyran-4-one structures is the specific enolization pathway followed by the sugar degradation intermediates. Research on DDMP formation has shown that low moisture conditions favor a 2,3-enolization pathway of 1-deoxyglucosone (B1246632) (1-DG), a key intermediate, which leads to the cyclization and formation of the dihydroxypyran-4-one ring. researchgate.netscispace.com Conversely, higher moisture content tends to promote a 1,2-enolization pathway, which directs the reaction towards the formation of other products like 5-hydroxymethylfurfural (B1680220) (HMF). scispace.com

The type of amino acid present in the matrix also significantly influences the yield of these products. For instance, in DDMP formation, lysine (B10760008) and proline have been shown to facilitate its generation under different heating and moisture conditions, highlighting the role of amino acid properties in mediating the reaction. researchgate.netscispace.com It can be postulated that the formation of this compound would similarly depend on the initial reactants and the physicochemical environment of the matrix.

Table 1: Factors Influencing the Formation of Dihydroxypyran-4-one Analogs (DDMP) in Maillard Reaction Models

| Factor | Effect on Formation | Mechanistic Implication | Source |

|---|---|---|---|

| Moisture Content | Formation is favored in low moisture (dry-heating) systems. | Low moisture promotes the 2,3-enolization pathway of 1-deoxyglucosone, a key precursor. | researchgate.netscispace.com |

| Amino Acid Type | Proline facilitates formation in dry-heating systems; Lysine in wet-heating systems. | The properties and catalytic activity of the amino acid influence reaction intensity and pathways. | researchgate.net |

| Enolization Pathway | The 2,3-enolization pathway leads to dihydroxypyran-4-one formation. | The competing 1,2-enolization pathway leads to alternative products like HMF, inhibiting pyranone formation. | scispace.com |

| Temperature | Increased temperature generally accelerates the Maillard reaction, affecting yields. | Provides the necessary activation energy for the degradation of Amadori products and subsequent cyclization. | researchgate.net |

Reactive Pathways of the Ethoxymethyl Group and Pyranone Ring System

The reactivity of this compound is dictated by the functionalities present in its structure: the ethoxymethyl substituent, the dihydroxy groups, and the α,β-unsaturated ketone system within the pyranone ring.

Ethoxymethyl Group Reactivity: The ethoxymethyl group is an ether linkage. Ethers are generally stable but can undergo cleavage under strong acidic conditions, typically involving protonation of the ether oxygen followed by nucleophilic attack. This could lead to the formation of a hydroxymethyl derivative and ethanol.

Pyranone Ring System Reactivity: The dihydroxypyran-4-one ring is a multifaceted system with several reactive sites:

Carbonyl Group: The ketone at the C-4 position is susceptible to nucleophilic attack, a characteristic reaction of carbonyl compounds.

Enol and Hydroxyl Groups: The hydroxyl groups at C-3 and C-5, particularly the enolic hydroxyl at C-5, are acidic and can be deprotonated. These groups are crucial for the compound's antioxidant activity, as they can participate in free radical scavenging reactions. nih.gov The oxidation of such reductones is often initiated by the abstraction of a proton and an electron from a free hydroxyl group. nih.gov

Derivatives of 4H-pyran-4-one are known to undergo various synthetic transformations, serving as intermediates in the synthesis of more complex molecules, which underscores the inherent reactivity of this heterocyclic system. mdpi.com

Studies on the Enolization and Tautomeric Equilibria of the Dihydroxypyran-4-one Moiety

The dihydroxypyran-4-one moiety is characterized by its ability to exist in different tautomeric forms due to keto-enol tautomerism. This equilibrium is fundamental to its structure and chemical properties. The presence of a ketone at C-4 and hydroxyl groups at C-3 and C-5 allows for the migration of protons and the shifting of double bonds, resulting in several possible tautomers.

The primary equilibrium exists between the keto form (2-(ethoxymethyl)-3,5-dihydroxy-pyran-4-one) and its various enol forms. The enolization can occur towards C-3 or C-5. The enol form involving the C-5 hydroxyl group and the C-4 ketone creates a conjugated system that contributes significantly to the molecule's stability and its antioxidant properties. nih.gov Studies on related compounds have shown that compounds with an enol form often exhibit superior antioxidant activity. nih.gov

The position of the tautomeric equilibrium can be influenced by several factors:

Solvent Polarity: The polarity of the solvent can affect the stability of the different tautomers. Polar solvents may favor the more polar keto form, while non-polar solvents might shift the equilibrium towards the enol form through intramolecular hydrogen bonding.

pH: The acidity or basicity of the medium can influence the protonation state of the hydroxyl groups, thereby affecting the tautomeric balance.

Substituents: The nature of the substituent at the C-2 position (in this case, ethoxymethyl) can electronically influence the ring and potentially shift the equilibrium, although this effect is likely less pronounced than that of the solvent or pH.

The equilibrium between these forms is critical, as the dominant tautomer at physiological pH will determine the molecule's biological interactions and chemical reactivity. Spectroscopic methods like NMR and IR, along with computational calculations, are typically used to study these equilibria and determine the predominant tautomeric forms. rsc.org

Table 2: Potential Tautomeric Forms of the Dihydroxypyran-4-one Moiety

| Tautomer Name | Key Structural Feature | Potential Significance |

|---|---|---|

| Keto Form | C-4 Carbonyl group | Standard representation, participates in carbonyl reactions. |

| 3,4-Enol Form | Double bond between C-3 and C-4 | Creates a di-enol system, may influence acidity and chelating properties. |

| 4,5-Enol Form | Double bond between C-4 and C-5 | Forms a conjugated reductone structure, crucial for antioxidant activity. nih.gov |

Thermodynamic and Kinetic Studies of Chemical Transformations

Specific thermodynamic and kinetic data for chemical transformations involving this compound are not extensively documented in the available literature. However, the principles governing its reactivity can be understood by examining studies on analogous heterocyclic systems like benzopyrans and dihydropyrans. researchgate.netmdpi.com Such studies are essential for predicting the compound's stability, reaction pathways, and formation rates under various conditions.

Thermodynamic Considerations: Thermodynamic studies would focus on the relative stability of this compound and its isomers or degradation products. Key parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation and transformation would be determined. For instance, the equilibrium between tautomers is governed by the difference in their free energies. nih.gov Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for calculating these parameters and predicting the most stable structures. researchgate.net

Kinetic Studies: Kinetic analysis would investigate the rates of the reactions in which this compound participates, including its formation and degradation. This involves determining the activation energy (Ea) and rate constants for specific reaction steps. Understanding whether a reaction is under kinetic or thermodynamic control is crucial. nih.gov For example, in its formation during the Maillard reaction, the distribution of products (e.g., pyranone vs. HMF) is a result of the competition between different kinetic pathways (1,2- vs. 2,3-enolization). scispace.com Kinetic studies can elucidate how factors like temperature, concentration, and catalysts influence which product is preferentially formed.

Table 3: Key Parameters in Thermodynamic and Kinetic Analysis

| Analysis Type | Key Parameters | Information Provided |

|---|---|---|

| Thermodynamics | ΔG (Gibbs Free Energy), ΔH (Enthalpy), ΔS (Entropy) | Determines the spontaneity and equilibrium position of a reaction; indicates the relative stability of reactants and products. |

| Kinetics | Ea (Activation Energy), k (Rate Constant), Reaction Order | Describes the rate of a reaction and the pathway taken; provides insight into the reaction mechanism and transition states. |

Computational and Theoretical Chemistry Studies on 2 Ethoxymethyl 3,5 Dihydroxypyran 4 One

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-(ethoxymethyl)-3,5-dihydroxypyran-4-one. Methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed to determine the molecule's optimized geometry and electronic characteristics. bohrium.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. These maps are invaluable for predicting intermolecular interactions. dntb.gov.ua

Table 1: Calculated Electronic Properties of a Representative Pyran-4-one Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy | -534.2 Hartree | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.8 eV | Correlates with the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Correlates with the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

Note: Data are representative values for pyran-4-one derivatives based on computational studies and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations often model molecules in the gas phase, Molecular Dynamics (MD) simulations provide a dynamic picture of their behavior in a condensed phase, such as in an aqueous solution. nih.gov MD simulations track the movements of atoms over time, governed by a force field, allowing for the exploration of the molecule's conformational landscape. nih.gov

For this compound, MD simulations can reveal the preferred conformations of the pyran ring (e.g., chair, boat) and the orientation of its substituents in solution. researchgate.net Analysis of parameters like the Root Mean Square Deviation (RMSD) helps to assess the stability of the molecule's structure over the simulation period. nih.gov Furthermore, these simulations can elucidate the specific hydrogen bonding patterns and other non-covalent interactions between the solute and solvent molecules, which are critical for understanding its solubility and biological interactions. nih.gov

Computational Prediction of Spectroscopic Properties

Computational methods are extensively used to predict spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, DFT calculations can accurately predict vibrational frequencies corresponding to FT-IR and Raman spectra. nih.gov A comparison between the calculated and experimental spectra can confirm the molecular structure and the assignment of vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. bookpi.org These theoretical predictions are often in excellent agreement with experimental results, providing a powerful tool for structural elucidation. epstem.net

Table 2: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts for a Dihydropyran Derivative

| Carbon Atom | Theoretical Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C2 | 98.5 | 98.2 |

| C3 | 65.1 | 64.8 |

| C4 | 195.3 | 194.9 |

| C5 | 105.7 | 105.4 |

Note: Data are illustrative and based on typical correlations found in computational studies of pyran derivatives. bookpi.org

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in investigating the mechanisms of chemical reactions. For this compound, this could involve studying its thermal decomposition, oxidation, or participation in nucleophilic substitution reactions. mdpi.comresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates.

The calculation of activation energies provides quantitative information about the reaction kinetics. researchgate.net For instance, studies on the thermal decomposition of dihydropyran derivatives have used DFT to model the concerted mechanism involving a cyclic transition state, revealing how substituents can influence the activation energy and, consequently, the reaction rate. mdpi.com

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For pyran-4-one derivatives, which are known to exhibit a range of biological activities, QSAR studies can be invaluable for designing new compounds with enhanced potency. nih.govnih.gov

In a typical QSAR study, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) is calculated for a series of related compounds. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical model that relates these descriptors to the observed biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts and saving time and resources. nih.gov The insights gained from the descriptors in the model can also help in understanding the structural requirements for a particular biological effect.

Exploration of Biological Activity Mechanisms and Pharmacological Targets of 2 Ethoxymethyl 3,5 Dihydroxypyran 4 One and Analogous Pyranones

Mechanisms of Antioxidant Activity: Role of Hydroxyl and Enol Structures in Radical Scavenging

The antioxidant properties of pyran-4-one derivatives are fundamentally linked to their chemical structure, particularly the presence and position of hydroxyl (-OH) groups and the enol moiety. researchgate.netrsc.org Studies on analogous compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), provide significant insight into these mechanisms. The unstable enol structure within the pyranone ring is considered a key factor for its antioxidant activity. nih.govnih.govresearchgate.net

The primary mechanism of radical scavenging is hydrogen atom transfer (HAT), where the hydroxyl groups donate a hydrogen atom to quench free radicals like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov Research has shown that the enol hydroxyl group at the C-5 position is crucial for this activity. nih.gov When this group is protected or bonded, the radical scavenging ability of the molecule decreases significantly. researchgate.netrsc.org The hydroxyl group at the C-3 position also contributes to the antioxidant capacity, although to a lesser extent than the C-5 hydroxyl group. nih.gov

The effectiveness of these structural features is demonstrated in studies evaluating the ability of DDMP and its derivatives to scavenge various radicals. The introduction of protective groups to the free hydroxyl groups was found to decrease their reducing abilities, confirming the essential role of these functional groups. researchgate.netnih.gov One molecule of DDMP is capable of scavenging two free radicals, suggesting it can be oxidized twice in succession. researchgate.net

Radical Scavenging Activity of DDMP and its Derivatives

| Compound | Modification | DPPH Scavenging Activity (%) | Radical Scavenged per Molecule (approx.) |

|---|---|---|---|

| DDMP | Unmodified | High | 2 |

| C-5 Hydroxyl Protected Derivatives | Protective group at C-5 -OH | Sharply Decreased | N/A |

| C-3 Hydroxyl Esterified Derivatives (5a, 5b) | Protective group at C-3 -OH | Moderate (75.2–87.5%) | 1 |

Investigation of Antimicrobial Action at the Cellular and Molecular Level

Pyranone derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. researchgate.net The mechanisms of action are multifaceted and can involve disruption of cellular structures and inhibition of essential metabolic pathways. nih.govsemanticscholar.org

One primary mechanism observed in analogous α-pyrones, such as pseudopyronines A and B, is the selective disruption of the bacterial cell membrane. nih.gov This action compromises the integrity of the cell, leading to leakage of intracellular components and ultimately cell death. Additionally, these compounds can target and inhibit key enzymes involved in bacterial metabolism. For instance, pseudopyronines have been shown to inhibit the fatty-acid synthase (FAS) II pathway, which is essential for bacterial survival but absent in humans, making it an attractive target for antimicrobial agents. nih.gov

The antimicrobial efficacy of pyranone derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies on various pyrone compounds have shown potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov

Minimum Inhibitory Concentrations (MICs) of Pseudopyronines against S. aureus

| Compound | MIC (µg/mL) |

|---|---|

| Pseudopyronine A | 6.25 |

| Pseudopyronine B | 0.156 |

| Pseudopyronine C | 0.39 |

Molecular Pathways Involved in Anti-inflammatory Responses

The anti-inflammatory effects of pyranone derivatives are mediated through their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. researchgate.netiosrjournals.org Macrophages play a central role in the inflammatory process, and when activated, they release substances like nitric oxide (NO), prostaglandins, and various cytokines. researchgate.netmdpi.com

Pyranone analogues have been shown to significantly inhibit the expression of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages. researchgate.netnih.gov The inhibition of these enzymes leads to a decrease in the production of NO and prostaglandins, respectively.

The underlying mechanism for this inhibition often involves the modulation of major inflammatory signaling pathways. One such critical pathway is the nuclear factor-kappa B (NF-κB) pathway. nih.gov Certain pyranone compounds have been found to suppress the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which in turn prevents the activation and nuclear translocation of NF-κB. nih.gov Since NF-κB is a transcription factor that controls the expression of many pro-inflammatory genes (including iNOS and COX-2), its inhibition is a potent anti-inflammatory strategy. nih.gov Furthermore, pyranones can also affect mitogen-activated protein kinase (MAPK) signaling pathways, such as JNK and ERK, which are also involved in the regulation of inflammatory responses. researchgate.net

Effect of Analogous Pyranones on Inflammatory Pathways

| Compound/Derivative | Target Mediator/Pathway | Observed Effect |

|---|---|---|

| Pyranone Derivative (Compound 19) | iNOS and COX-2 Expression | Significant Inhibition researchgate.net |

| Pyranone Derivative (Compound 14) | NF-κB Activation | Inhibition via suppression of IκB phosphorylation nih.gov |

| Pyranone Derivative (Compound 19) | MAPK Pathway (JNK, ERK) | Suppression of phosphorylation researchgate.net |

| Pyranocoumarin Derivative (Compound 2) | Nitric Oxide (NO) Production | Significant Inhibition (IC50: 33.37 μM) mdpi.com |

Studies on Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The biological activities of pyranone derivatives are contingent upon their interaction with various biological macromolecules, including proteins and nucleic acids. The specific nature of these interactions is dictated by the compound's structure. While direct studies on 2-(ethoxymethyl)-3,5-dihydroxypyran-4-one are limited, research on analogous structures provides insight into their binding potential.

Plasma protein binding is a critical factor that influences the distribution and availability of a compound in the body. Studies on metabolites of dipyrone, which contains a pyrazolone ring, show that binding to plasma proteins like albumin can vary significantly based on the chemical structure, with mean binding percentages ranging from 14.2% to 57.6%. nih.gov Analogously, the polarity and functional groups of pyranone derivatives would govern their affinity for plasma proteins. For instance, the coumarin "aromatic core" in some kinetic stabilizers has been implicated in undesirable plasma protein binding, suggesting that the core heterocyclic structure is a key determinant. nih.gov

Interactions with other proteins, such as enzymes or transcription factors, are the basis for many of the pharmacological effects discussed in this article. These interactions are typically non-covalent, involving hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to modulation of the protein's function. While specific DNA binding studies for this class of pyranones are not extensively detailed, some pyran-containing structures have been reported to interact with DNA. nih.gov

Enzyme Inhibition and Modulation Mechanisms

A significant aspect of the pharmacological profile of pyranone derivatives is their ability to inhibit or modulate the activity of various enzymes. This inhibition is a key mechanism behind their therapeutic potential, including anticancer and anti-inflammatory effects.

Research has identified several specific enzyme targets for pyranone and its analogues. These targets are often key players in disease-related pathways. For instance, certain 4H-pyran derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme whose overexpression is linked to the oncogenesis of colorectal cancer. nih.govresearchgate.net Inhibition of CDK2 blocks the proliferation of cancer cells. nih.govresearchgate.net

Another class of enzymes targeted by analogous heterocyclic compounds are phosphodiesterases (PDEs), specifically PDE4. Pyridazinone derivatives, which share heterocyclic structural motifs, have been developed as selective inhibitors of the PDE4B isoenzyme, which plays a role in regulating inflammation. nih.gov Furthermore, the biosynthesis of related benzopyranones is mediated by the enzyme chalcone isomerase, highlighting the natural interaction between pyranone-like structures and specific enzymes. nih.govnih.gov

Identified Enzyme Targets for Pyranone Analogues

| Enzyme Target | Therapeutic Area | Example Inhibitor Class |

|---|---|---|

| Cyclin-dependent kinase 2 (CDK2) | Anticancer (Colorectal) | 4H-Pyran derivatives nih.govresearchgate.net |

| Phosphodiesterase 4B (PDE4B) | Anti-inflammatory | Pyridazinone derivatives nih.gov |

| Pyruvate Kinase (PYK) | Antiparasitic | Various small molecules (e.g., tannic acid, shikonin) nih.gov |

| Chalcone Isomerase (CHI) | Biosynthesis | Flavanones (product inhibition) nih.govnih.gov |

Understanding the mechanism of enzyme inhibition requires kinetic analysis, which characterizes the interaction between the enzyme, its substrate, and the inhibitor. Key parameters derived from these studies include the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

The method of analysis, whether using initial velocities or monitoring the entire reaction progress curve, can significantly impact the interpretation of the inhibition model (e.g., competitive, non-competitive, or mixed). mdpi.commdpi.com For example, kinetic analysis of pyruvate kinase I from Babesia microti was used to screen potential inhibitors, with tannic acid identified as the most potent, exhibiting an IC50 value of 0.49 μM. nih.gov Similarly, the inhibition of PDE4B by a pyridazinone derivative (compound 4ba) was characterized by an IC50 of 251 ± 18 nM. nih.gov

These kinetic studies are essential for determining the potency and selectivity of an inhibitor. The data allows for a quantitative comparison between different compounds and provides a basis for optimizing their structure to enhance their inhibitory activity against the target enzyme. embrapa.brnih.gov

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netunar.ac.id This method is instrumental in understanding the interaction between a ligand and its protein target, providing insights into the binding affinity and the specific amino acid residues involved in the interaction.

While specific molecular docking studies for this compound are not extensively available in the current literature, the general principles of pyranone interactions with biological targets can be inferred from studies on analogous compounds. Pyranone derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-coagulant effects. researchgate.net These activities are predicated on their ability to bind to specific enzymes or receptors.

Computational approaches, such as Density Functional Theory (DFT), are often employed to identify molecular sites prone to electrostatic interactions. mdpi.com For pyranone structures, the oxygen atoms of the pyran ring and the carbonyl group are key sites for forming hydrogen bonds with receptor binding pockets. The hydroxyl groups on the pyran ring of this compound would also be expected to act as hydrogen bond donors and acceptors, further stabilizing the ligand-protein complex.

A hypothetical molecular docking study of this compound against a relevant cancer target, such as a protein kinase, would likely reveal key interactions. The ethoxymethyl side chain could engage in hydrophobic interactions within a specific sub-pocket of the binding site, potentially contributing to the compound's selectivity and potency. The planar pyranone ring system can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the active site.

Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Hydroxyl groups, Carbonyl oxygen, Ring oxygen | Serine, Threonine, Aspartate, Glutamate, Lysine (B10760008), Arginine |

| Hydrophobic Interactions | Ethoxymethyl group | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Pyranone ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Impact on Cellular Metabolic Pathways and Bioenergetics

The metabolic profile of cancer cells is significantly different from that of normal cells, characterized by an increased reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. mdpi.com This metabolic reprogramming supports the high proliferation rate of tumor cells. mdpi.com Several cytotoxic agents exert their antitumor effects by targeting these altered metabolic pathways.

While direct studies on the impact of this compound on cellular metabolism are limited, research on other cytotoxic compounds, such as conjugates of 3,5-bis(arylidene)-4-piperidone and sesquiterpene lactones, has shown that they can act as negative regulators of aerobic glycolysis in cancer cells. mdpi.com It is plausible that pyranone derivatives, known for their cytotoxic properties, could also modulate cellular bioenergetics.

Potential mechanisms by which this compound could affect cellular metabolism include:

Inhibition of key glycolytic enzymes: The compound might bind to and inhibit enzymes such as hexokinase, phosphofructokinase, or pyruvate kinase, thereby disrupting the glycolytic flux.

Mitochondrial dysfunction: Interference with the electron transport chain or ATP synthase could lead to a decrease in mitochondrial respiration and an increase in oxidative stress, ultimately triggering apoptosis.

Modulation of metabolic signaling pathways: The compound could affect signaling pathways like PI3K/AKT, which are crucial for regulating glucose metabolism in cancer cells. researchgate.net

Further experimental validation using techniques such as metabolic flux analysis and respirometry would be necessary to elucidate the precise impact of this compound on cancer cell metabolism.

Comparative Biological Activity Studies with Structurally Related Pyranone Derivatives

The biological activity of pyranone derivatives is highly dependent on their substitution patterns. Comparative studies of structurally related compounds are crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.

Several studies have reported the cytotoxic activities of various pyranone derivatives isolated from natural sources, such as endophytic fungi. frontiersin.orgresearchgate.net For instance, a study on pyranone derivatives from the endophytic fungus Phoma sp. YN02-P-3 demonstrated moderate inhibitory effects against the HL-60 human leukemia cell line. frontiersin.orgresearchgate.net

Table 2: Comparative Cytotoxicity of Selected Pyranone Derivatives against HL-60 Cells

| Compound | Structure | IC50 (µM) frontiersin.org |

| Phomapyrone A | (Structure not identical to the subject compound but a related pyranone) | 34.62 |

| Phomapyrone B | (Structure not identical to the subject compound but a related pyranone) | 27.90 |

| 5-Fluorouridine (Positive Control) | Not a pyranone | Not specified in the provided text |

The data suggests that even minor modifications to the side chains of the pyranone core can significantly influence cytotoxic activity. For this compound, the presence of the ethoxymethyl group at the 2-position is a key structural feature. Comparing its activity to derivatives with different alkyl or aryl substituents at this position would provide valuable SAR insights. For example, the increased lipophilicity of the ethoxymethyl group compared to a simple methyl or hydroxymethyl group could enhance cell membrane permeability and, consequently, biological activity.

Furthermore, the stereochemistry of the hydroxyl groups on the pyranone ring can also play a critical role in biological activity, as it dictates the spatial arrangement of hydrogen bond donors and acceptors, which is crucial for target recognition and binding.

Perspectives and Future Research Trajectories for 2 Ethoxymethyl 3,5 Dihydroxypyran 4 One

Development of Environmentally Benign and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry is a driving force for innovation in the synthesis of pyranone derivatives like 2-(ethoxymethyl)-3,5-dihydroxypyran-4-one. acs.org Future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign and sustainable.

One promising avenue is the use of photocatalysis , which employs visible light to drive chemical reactions, offering a green alternative to traditional heating methods. For instance, a novel photocatalytic method has been developed to synthesize pyranones from furfural (B47365) alcohols in an aqueous phase at room temperature, achieving high yields and conversion efficiencies. iosrjournals.org Another key area is flow chemistry , which involves conducting reactions in continuous streams. nih.gov This technique offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. nih.govcovenantuniversity.edu.ng The application of flow chemistry to the synthesis of pyranone derivatives has the potential to significantly improve efficiency and reduce waste. northwestern.edu

Multicomponent reactions (MCRs) are another cornerstone of green synthesis, allowing the construction of complex molecules like pyranones in a single step from multiple starting materials. mdpi.com The use of sustainable and reusable catalysts, such as magnetic nanoparticles, in MCRs further enhances their environmental credentials. researchgate.net Furthermore, biocatalysis , which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach to pyranone synthesis. nih.govresearchgate.net

| Methodology | Key Advantages | Potential Application for this compound |

|---|---|---|

| Photocatalysis | Uses visible light, mild reaction conditions, environmentally friendly. iosrjournals.org | Development of a light-driven synthesis route, potentially from bio-based precursors. |

| Flow Chemistry | Precise control, enhanced safety, scalability, improved efficiency. nih.govcovenantuniversity.edu.ng | Continuous and automated synthesis, leading to higher purity and yield. |

| Multicomponent Reactions (MCRs) | One-pot synthesis, time and resource efficient, reduced waste. mdpi.com | Streamlined synthesis from simple, readily available starting materials. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. nih.govresearchgate.net | Enzymatic synthesis to achieve high stereoselectivity and reduce byproducts. |

Application of Advanced Analytical Techniques for In Situ Monitoring of Reactions

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization. Advanced analytical techniques that allow for in situ, real-time monitoring of reactions are therefore a key area of future research.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying homogeneous catalytic reactions in situ. researchgate.net High-pressure NMR tubes can be used to monitor reactions under non-ambient conditions, providing valuable data on the formation of intermediates and byproducts. nih.govFourier-Transform Infrared (FTIR) spectroscopy is another valuable technique that can be used to follow the progress of a reaction in real-time by monitoring changes in the vibrational spectra of the reacting species. mdpi.com

Mass spectrometry (MS) , particularly with ambient ionization techniques, offers rapid and sensitive analysis of reaction mixtures with minimal sample preparation. covenantuniversity.edu.ngresearchgate.net This allows for the direct monitoring of starting materials, intermediates, and products, providing immediate feedback for reaction optimization. nih.gov The coupling of these in situ analytical techniques with flow chemistry systems is a particularly powerful combination for achieving precise process control. nih.gov

Deepening the Understanding of Structure-Activity Relationships through Rational Design

To fully exploit the therapeutic potential of this compound, a thorough understanding of its structure-activity relationship (SAR) is essential. Future research will focus on rational design strategies to create new derivatives with enhanced biological activity and improved pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. pnas.org QSAR studies can help to identify the key structural features of this compound that are responsible for its biological effects, guiding the design of more potent analogs. frontiersin.orgnih.gov

Pharmacophore modeling is another computational approach that identifies the essential three-dimensional arrangement of functional groups required for biological activity. acs.orgmdpi.com This information can then be used to screen virtual libraries of compounds to identify new potential derivatives of this compound with desired biological profiles. nih.gov These in silico approaches, combined with traditional medicinal chemistry, will accelerate the discovery of new and improved pyranone-based therapeutic agents.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Biological Mechanistic Research

Understanding the precise mechanism of action of this compound at the molecular level is a key objective for future research. The integration of "omics" technologies, such as metabolomics and proteomics, will provide a systems-level view of the biological effects of this compound.

Proteomics can be used to identify the protein targets of this compound. nih.gov Chemical proteomics approaches, for example, use chemical probes to isolate and identify the proteins that interact with a small molecule, providing direct insights into its mechanism of action. frontiersin.orgnih.gov This information is invaluable for understanding both the intended therapeutic effects and any potential off-target effects. researchgate.net

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can reveal the metabolic pathways that are perturbed by this compound. frontiersin.org By comparing the metabolic profiles of treated and untreated systems, researchers can gain a comprehensive understanding of the compound's downstream biological effects. mdpi.com The combination of proteomics and metabolomics will provide a powerful platform for elucidating the complete biological picture of this compound's activity.

Exploration of Bio-Inspired Synthetic Pathways for Pyranone Derivatives

Nature provides a rich source of inspiration for the development of novel and efficient synthetic methodologies. iosrjournals.org Bio-inspired synthetic pathways, which mimic the way that pyranone derivatives are produced in living organisms, represent a promising area of future research. nih.gov

Many natural products contain the pyranone scaffold, and the enzymatic machinery responsible for their biosynthesis can be harnessed for the synthesis of this compound and its derivatives. acs.orgnih.govMetabolic engineering of microorganisms offers the potential to create "cell factories" that can produce pyranones from simple, renewable feedstocks like glucose. nih.govpnas.orgacs.org By introducing and optimizing the necessary biosynthetic pathways in organisms such as Escherichia coli or Corynebacterium glutamicum, it may be possible to develop highly efficient and sustainable fermentation-based processes for the production of this compound. nih.govmdpi.com

Novel Derivatization Strategies for Enhanced Biological Functionality

The functionalization of the this compound scaffold through novel derivatization strategies is a key approach to enhancing its biological functionality and tailoring its properties for specific therapeutic applications. researchgate.net

By strategically modifying the core pyranone structure, it is possible to improve its potency, selectivity, and pharmacokinetic profile. For example, the introduction of different substituents can alter the compound's lipophilicity, affecting its ability to cross cell membranes, or introduce new binding interactions with its biological target. nih.govmdpi.com The synthesis and biological evaluation of a library of derivatives of this compound will be a major focus of future research, with the goal of identifying new lead compounds with superior therapeutic potential. mdpi.comorgchemres.org

| Derivatization Strategy | Potential Modification | Expected Outcome |

|---|---|---|

| Modification of the ethoxymethyl group | Introduction of alternative alkyl or aryl groups. | Alteration of steric and electronic properties, potentially leading to improved target binding. |

| Functionalization of the hydroxyl groups | Esterification or etherification. | Modulation of solubility and bioavailability. |

| Introduction of substituents on the pyranone ring | Addition of halogens, amino groups, or other functional moieties. | Creation of new interaction points with the biological target, potentially increasing potency and selectivity. |

Theoretical Advances in Predicting Pyranone Reactivity and Biological Interactions

Computational chemistry and molecular modeling are becoming increasingly important tools in drug discovery and development. mdpi.com Future theoretical advances will play a crucial role in predicting the reactivity and biological interactions of this compound, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of pyranone derivatives, providing insights into their stability and potential reaction pathways. covenantuniversity.edu.ngresearchgate.netMolecular dynamics (MD) simulations can be employed to study the interactions of this compound with its biological targets at an atomic level of detail. nih.govmdpi.comresearchgate.net These simulations can help to elucidate the binding mode of the compound and identify the key amino acid residues involved in the interaction.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are being developed to assess the drug-like properties of compounds at an early stage of the discovery process. nih.govaudreyli.comresearchgate.net The application of these predictive models to this compound and its derivatives will help to prioritize compounds with favorable pharmacokinetic and safety profiles for further development. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.